molecular formula C16H24N2O4S B4239724 N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide

N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide

Cat. No. B4239724
M. Wt: 340.4 g/mol
InChI Key: ZTDSQOYMOYPYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as E-4031 and has been found to have unique properties that make it useful in various research applications.

Mechanism of Action

N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide blocks the Ikr potassium channel by binding to a specific site on the channel. This binding prevents the flow of potassium ions through the channel, which leads to a prolongation of the action potential duration and a delay in repolarization. This delay in repolarization can lead to an increased risk of cardiac arrhythmias.
Biochemical and Physiological Effects:
The main biochemical and physiological effect of N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide is the prolongation of the action potential duration and the delay in repolarization in cardiac cells. This effect can lead to an increased risk of cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide in lab experiments is its selectivity for the Ikr potassium channel. This selectivity allows for the specific study of the electrophysiology of the heart and the mechanisms of cardiac arrhythmias. However, one limitation of using this compound is its potential to cause cardiac arrhythmias in vivo. Therefore, caution must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide. One direction is the study of its effects on other potassium channels and ion channels in other tissues. Another direction is the development of more selective and potent potassium channel blockers for the treatment of cardiac arrhythmias. Additionally, the use of N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide in drug screening assays for the identification of new drugs for the treatment of cardiac arrhythmias is another future direction.
Conclusion:
In conclusion, N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. Its unique properties make it useful in various research applications, particularly in the study of the electrophysiology of the heart and the mechanisms of cardiac arrhythmias. While caution must be taken when using this compound in lab experiments, there are several future directions for its study and potential use in the development of new drugs for the treatment of cardiac arrhythmias.

Scientific Research Applications

N-ethyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide has been used in various scientific research applications. One of the main uses of this compound is as a potassium channel blocker. It has been found to selectively block the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. This property makes it useful in studying the electrophysiology of the heart and the mechanisms of cardiac arrhythmias.

properties

IUPAC Name

N-ethyl-2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-17-16(19)12-22-15-8-7-14(11-13(15)2)23(20,21)18-9-5-4-6-10-18/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDSQOYMOYPYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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